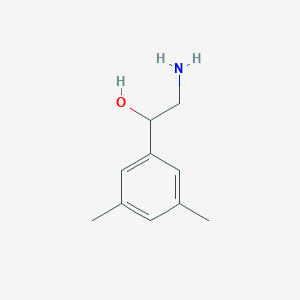

2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol

CAS No.: 1249418-20-9

Cat. No.: VC3397487

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249418-20-9 |

|---|---|

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

| IUPAC Name | 2-amino-1-(3,5-dimethylphenyl)ethanol |

| Standard InChI | InChI=1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3 |

| Standard InChI Key | ODOLMCVMBQOBPL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)C(CN)O)C |

| Canonical SMILES | CC1=CC(=CC(=C1)C(CN)O)C |

Introduction

2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol is an organic compound characterized by its molecular formula C10H15NO and a molecular weight of approximately 165.23 g/mol . This compound features both an amino group and a hydroxyl group attached to a carbon chain that includes a dimethyl-substituted phenyl ring. Its structural uniqueness makes it a valuable compound in medicinal chemistry, particularly for its potential biological activities and interactions with various biological targets.

Synthesis Methods

The synthesis of 2-amino-1-(3,5-dimethylphenyl)ethan-1-ol typically involves several key steps, including the use of catalytic hydrogenation or continuous flow reactors to enhance scalability and yield. These methods optimize reaction conditions and reduce by-product formation, making them suitable for industrial applications.

Biological Activities and Potential Applications

2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol has been explored for its therapeutic properties, including potential antimicrobial and anti-inflammatory effects. Its structural features suggest interactions with enzymes and receptors, which could modulate signal transduction pathways and affect cellular functions.

Research Findings

Recent research highlights the compound's cytotoxic effects against cancer cell lines. For instance, it has shown significant potency against the breast cancer cell line MDA-MB-231, with an IC50 value indicating it is more potent than standard chemotherapeutics like cisplatin.

Cytotoxicity Data:

| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| This compound | MDA-MB-231 | 0.4 | 78.75 times more potent |

| Cisplatin | MDA-MB-231 | 31.4 | Reference |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume